molecular formula C14H19NO B1316833 2-(2-Ethylpiperidin-1-yl)benzaldehyde

2-(2-Ethylpiperidin-1-yl)benzaldehyde

Cat. No.: B1316833
M. Wt: 217.31 g/mol
InChI Key: BRWREAOJFFQBQP-UHFFFAOYSA-N
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Description

2-(2-Ethylpiperidin-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a 2-ethylpiperidine moiety attached to the benzaldehyde core at the ortho position. This structural configuration confers unique physicochemical properties, including enhanced solubility in organic solvents due to the piperidine group’s basicity and the ethyl chain’s lipophilicity. The compound is hypothesized to serve as a critical intermediate in pharmaceutical and agrochemical synthesis, though direct studies on its applications are sparse. Its reactivity is influenced by the electron-withdrawing aldehyde group and the steric/electronic effects of the ethylpiperidine substituent .

Properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-13-8-5-6-10-15(13)14-9-4-3-7-12(14)11-16/h3-4,7,9,11,13H,2,5-6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWREAOJFFQBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts key attributes of 2-(2-Ethylpiperidin-1-yl)benzaldehyde with analogous benzaldehyde derivatives:

Compound Name Substituent Position/Structure Molecular Weight (g/mol) Key Applications/Properties Reactivity Notes
2-(2-Ethylpiperidin-1-yl)benzaldehyde Ortho-substituted 2-ethylpiperidine ~217.3 (estimated) Pharmaceutical intermediates (theoretical) Steric hindrance at ortho position; aldehyde reactivity modulated by piperidine’s electron-donating effects
4-[2-(Piperidin-1-yl)ethyl]benzaldehyde Para-substituted piperidinylethyl 217.3 (CAS 1904190-30-2) Agrochemicals, drug synthesis Flexible ethyl linker enhances molecular interactions; para-substitution favors regioselective reactions
Benzaldehyde Unsubstituted 106.12 Flavoring agents, organic synthesis High volatility; reactive aldehyde prone to oxidation/nucleophilic attack

Physicochemical Properties

  • Solubility : The piperidine moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to unsubstituted benzaldehyde. This property aligns with 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde, which is prioritized in pharmaceutical synthesis for its miscibility .

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